![molecular formula C13H11NO B14291546 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one CAS No. 125702-57-0](/img/structure/B14291546.png)
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one is an organic compound characterized by the presence of a methyl(phenyl)amino group attached to a hexa-3,5-diyn-2-one backbone. This compound is notable for its unique structure, which includes both alkyne and ketone functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the coupling of a methyl(phenyl)amine derivative with a hexa-3,5-diyn-2-one precursor. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-3,5-hexadiyn-2-one: Similar in structure but lacks the methyl(phenyl)amino group.
6-Phenylhexa-3,5-dien-2-one: Contains a similar backbone but with different functional groups.
Uniqueness
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one is unique due to the presence of both alkyne and ketone functional groups, as well as the methyl(phenyl)amino moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
125702-57-0 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
6-(N-methylanilino)hexa-3,5-diyn-2-one |
InChI |
InChI=1S/C13H11NO/c1-12(15)8-6-7-11-14(2)13-9-4-3-5-10-13/h3-5,9-10H,1-2H3 |
Clave InChI |
KPWPWCYJQOZLNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC#CN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




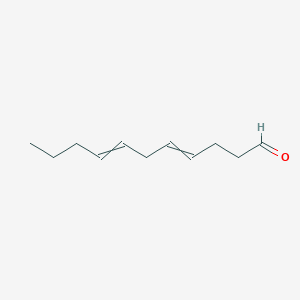


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
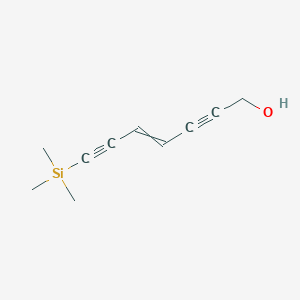


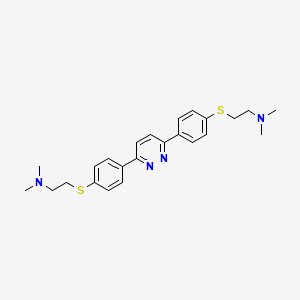
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
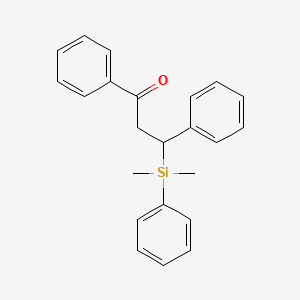
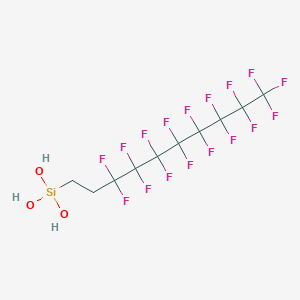
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
